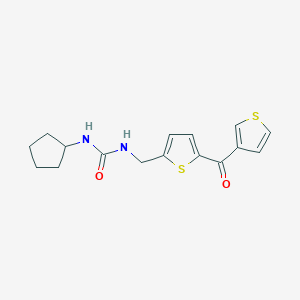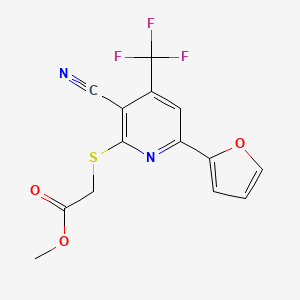
N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the synthesis of a series of novel pyridine derivatives was achieved by applying these reactions to 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Molecular Structure Analysis
The InChI key for “N-(5-bromo-6-methylpyridin-2-yl)-2-(4-tert-butylphenoxy)acetamide” is TWQMDSJCFDUVRZ-UHFFFAOYSA-N. The SMILES string is CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)C©©C)Br.
Chemical Reactions Analysis
While specific chemical reactions involving “N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide” are not available, similar compounds like 5-bromo-2-methylpyridin-3-amine have been used in Suzuki cross-coupling reactions .
Aplicaciones Científicas De Investigación
Synthesis and Radioligand Applications
One application involves the synthesis of MK-1064, a PET radioligand for imaging orexin-2 receptors, highlighting the compound's utility in neuroscientific research. The synthesis process utilized methyl 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid, demonstrating the compound's role in creating complex molecules for biological imaging (Gao, Wang, & Zheng, 2016).
Advanced Organic Synthesis
Another study detailed an efficient synthesis pathway for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist. This work showcases the compound's significance in the development of receptor antagonists, which could have therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
Crystal Structure Analysis
Research on the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide derived from 5-bromoindazole-3-carboxylic acid methylester provides insights into molecular interactions and stability, useful for designing new chemical entities with desired physical and chemical properties (Anuradha et al., 2014).
Optimization of Synthesis Processes
Optimization studies in the synthesis of Nav1.8 sodium channel modulator PF-1247324, starting from 6-amino-5-bromo-2-picoline, highlight the compound's role in improving yield and reproducibility in pharmaceutical manufacturing. This demonstrates the compound's contribution to the development of treatments for pain management (Fray et al., 2010).
Synthesis of Carboxamide Derivatives
A study on the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide illustrates the compound's utility in creating derivatives for further chemical analysis and potential application in drug discovery (Song, 2007).
Propiedades
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c1-7-9(13)2-3-11(16-7)17-12(18)8-4-5-15-10(14)6-8/h2-6H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHRRAORUQRKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=NC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride](/img/structure/B2573768.png)
![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)
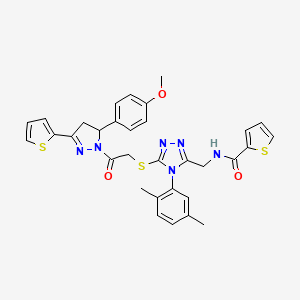
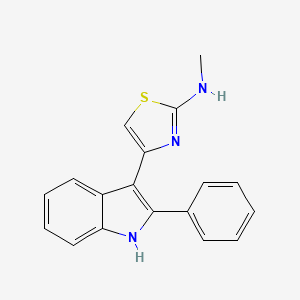
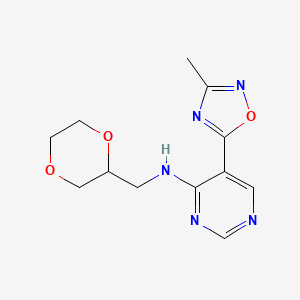
![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)
![6-Tert-butyl-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2573779.png)
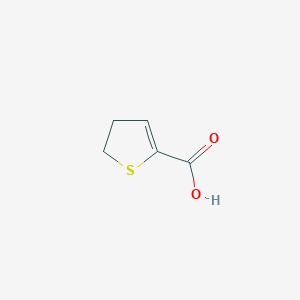
![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B2573782.png)

